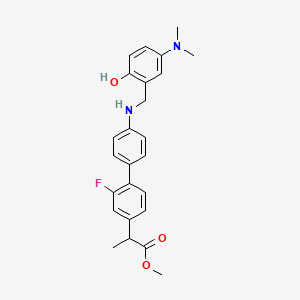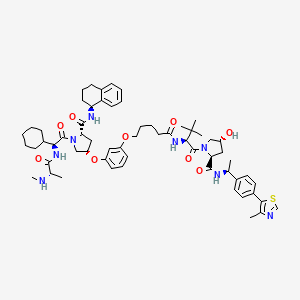
Mlkl-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mlkl-IN-5 is a small molecule inhibitor that targets the mixed lineage kinase domain-like pseudokinase (MLKL). MLKL is a crucial mediator in the process of necroptosis, a form of programmed cell death distinct from apoptosis. Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mlkl-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors often involve:
Formation of Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Mlkl-IN-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Mlkl-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of MLKL inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of MLKL in necroptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated necroptosis, such as inflammatory and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Wirkmechanismus
Mlkl-IN-5 exerts its effects by inhibiting the activity of MLKL. MLKL is activated through phosphorylation by receptor-interacting protein kinase 3 (RIPK3). Once activated, MLKL translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death. This compound binds to MLKL, preventing its activation and subsequent necroptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Mlkl-IN-5 in terms of their target and mechanism of action. These include:
Necrosulfonamide: Another MLKL inhibitor that prevents necroptosis by binding to MLKL.
GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activation.
NSA: A compound that inhibits necroptosis by targeting MLKL.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for MLKL. This makes it a valuable tool for studying the precise role of MLKL in necroptosis and for developing targeted therapies for diseases involving necroptosis .
Eigenschaften
Molekularformel |
C18H20N6O4S |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
5-[4-(ethylsulfonylamino)phenyl]-3-[(6-methoxypyridin-2-yl)amino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N6O4S/c1-3-29(26,27)24-12-9-7-11(8-10-12)16-15(17(19)25)18(23-22-16)21-13-5-4-6-14(20-13)28-2/h4-10,24H,3H2,1-2H3,(H2,19,25)(H2,20,21,22,23) |
InChI-Schlüssel |
WDIDNHYFQQNOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=NN2)NC3=NC(=CC=C3)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


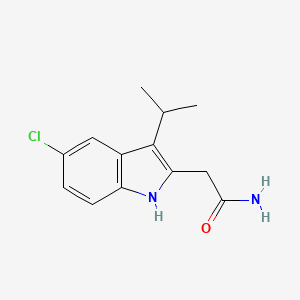


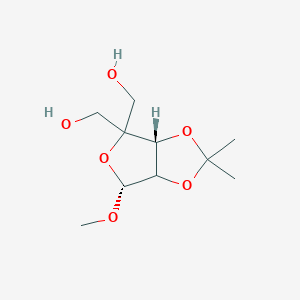
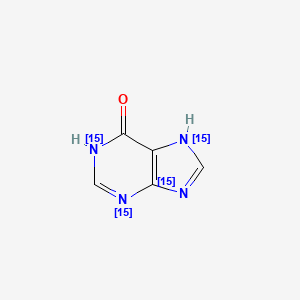
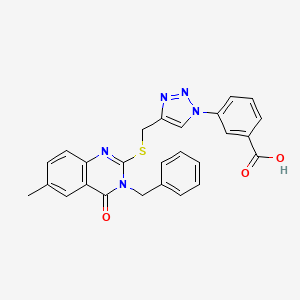

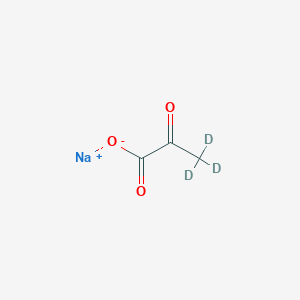
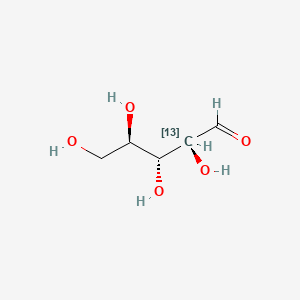


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
